

Application Notes: CHIC35 Protocol for In Vitro T-Cell Suppression Assays

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Compound of Interest

Compound Name: CHIC35

Cat. No.: B1668616

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Introduction

The **CHIC35** protocol outlines a standardized method for evaluating the immunosuppressive potential of Interleukin-35 (IL-35) on primary human T-cell proliferation in vitro. IL-35 is a dimeric cytokine, composed of the EBI3 and IL12A subunits, and is known to be produced by regulatory T-cells (Tregs). It plays a crucial role in suppressing inflammatory responses by inhibiting the proliferation and function of effector T-cells (Teffs). This protocol is designed for researchers and scientists in immunology, oncology, and drug development to quantitatively assess the impact of IL-35 or novel therapeutic agents that modulate the IL-35 signaling pathway.

Principle

The **CHIC35** protocol is based on the co-culture of activated effector T-cells with varying concentrations of recombinant human IL-35. T-cell proliferation is induced by stimulation with anti-CD3 and anti-CD28 antibodies, which mimic the primary signals of T-cell activation. The degree of T-cell proliferation is quantified using a fluorescent dye-based assay, such as Carboxyfluorescein succinimidyl ester (CFSE), which is diluted with each cell division. A reduction in CFSE dilution in the presence of IL-35 indicates suppression of T-cell proliferation. The results provide a quantitative measure of the immunosuppressive activity of IL-35.

Applications

- **Functional Characterization of IL-35:** Elucidating the dose-dependent immunosuppressive effects of IL-35 on T-cell proliferation.
- **Drug Discovery and Development:** Screening and validation of novel therapeutic agents that target the IL-35 signaling pathway for the treatment of autoimmune diseases and cancer.
- **Immunomonitoring:** Assessing the function of regulatory T-cells and their production of IL-35 in various disease models.
- **Translational Research:** Investigating the role of IL-35 in the tumor microenvironment and its potential as a biomarker.

Quantitative Data Summary

The following table summarizes representative data from a T-cell suppression assay using the **CHIC35** protocol. Human CD4+ T-cells were stimulated with anti-CD3/CD28 antibodies and cultured for 96 hours in the presence of varying concentrations of recombinant human IL-35. T-cell proliferation was assessed by flow cytometry analysis of CFSE dilution.

Treatment Group	IL-35 Concentration (ng/mL)	Proliferation Index	% Suppression
Unstimulated Control	0	1.0 ± 0.1	N/A
Stimulated Control	0	4.8 ± 0.3	0%
IL-35 Treatment 1	10	3.9 ± 0.2	18.8%
IL-35 Treatment 2	25	2.7 ± 0.2	43.8%
IL-35 Treatment 3	50	1.5 ± 0.1	68.8%
IL-35 Treatment 4	100	1.1 ± 0.1	77.1%

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

1. Isolation and Labeling of Human CD4+ T-Cells

- Materials:
 - Human Peripheral Blood Mononuclear Cells (PBMCs)
 - CD4+ T-Cell Isolation Kit (negative selection)
 - RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
 - Carboxyfluorescein succinimidyl ester (CFSE)
 - Phosphate Buffered Saline (PBS)
- Procedure:
 - Isolate CD4+ T-cells from PBMCs using a CD4+ T-Cell Isolation Kit according to the manufacturer's instructions.
 - Assess the purity of the isolated CD4+ T-cells by flow cytometry (should be >95%).
 - Resuspend the purified CD4+ T-cells at a concentration of 1×10^7 cells/mL in pre-warmed PBS.
 - Add CFSE to a final concentration of 5 μ M and incubate for 10 minutes at 37°C in the dark.
 - Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
 - Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.
 - Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a final concentration of 1×10^6 cells/mL.

2. T-Cell Suppression Assay

- Materials:

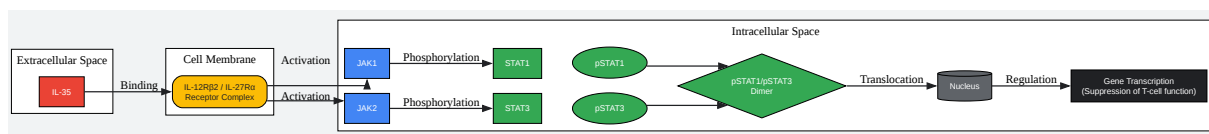
- CFSE-labeled CD4+ T-cells
- 96-well round-bottom cell culture plate
- Anti-CD3 antibody (plate-bound)
- Anti-CD28 antibody (soluble)
- Recombinant human IL-35
- Complete RPMI-1640 medium
- Procedure:
 - Coat a 96-well plate with anti-CD3 antibody (1 µg/mL in PBS) overnight at 4°C.
 - Wash the plate twice with sterile PBS to remove unbound antibody.
 - Prepare serial dilutions of recombinant human IL-35 in complete RPMI-1640 medium.
 - Add 100 µL of CFSE-labeled CD4+ T-cells (1×10^5 cells) to each well.
 - Add 50 µL of the IL-35 dilutions to the respective wells. For the stimulated control, add 50 µL of medium.
 - Add soluble anti-CD28 antibody to all wells (except the unstimulated control) to a final concentration of 2 µg/mL.
 - Adjust the final volume in each well to 200 µL with complete RPMI-1640 medium.
 - Incubate the plate for 96 hours at 37°C in a humidified incubator with 5% CO₂.

3. Flow Cytometry Analysis

- Materials:
 - Flow cytometer
 - FACS tubes

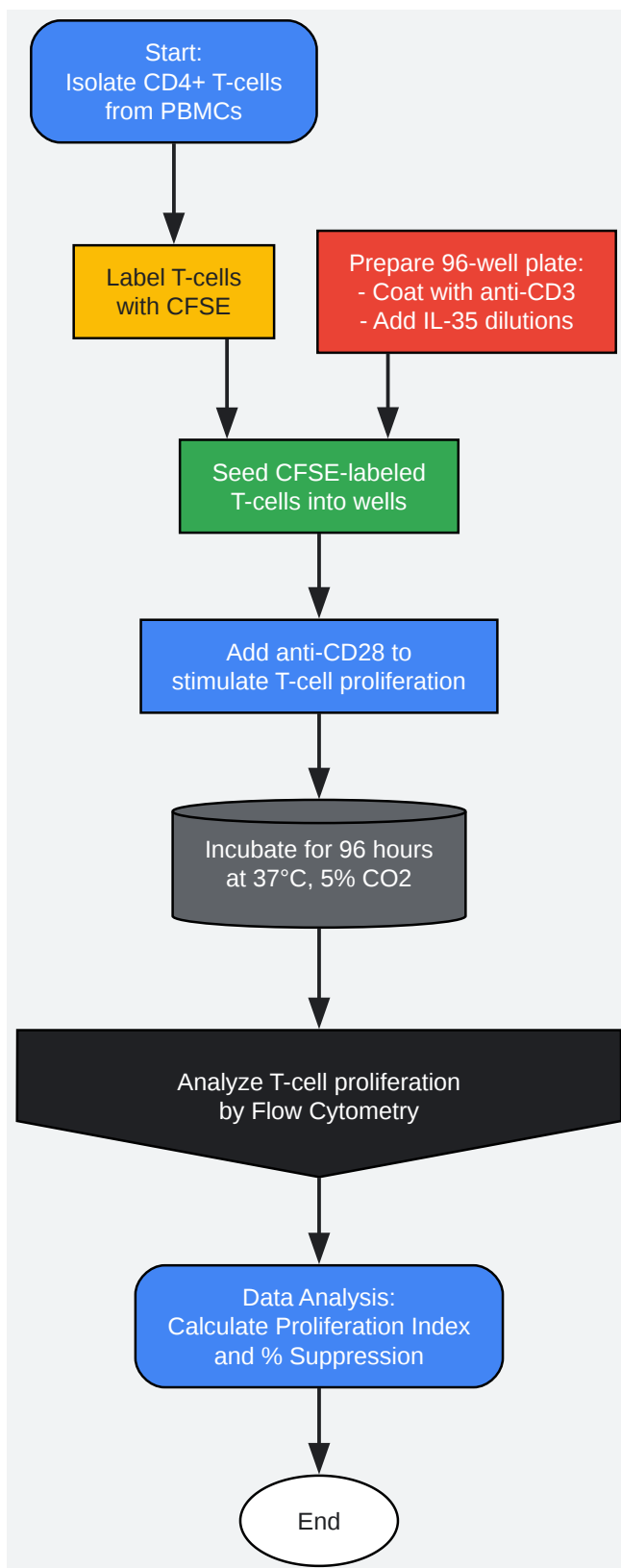
- PBS with 2% FBS (FACS buffer)
- Propidium Iodide (PI) or other viability dye
- Procedure:
 - After incubation, gently resuspend the cells and transfer them to FACS tubes.
 - Wash the cells once with FACS buffer.
 - Resuspend the cells in 200 μ L of FACS buffer containing a viability dye (e.g., PI).
 - Acquire the samples on a flow cytometer, collecting at least 10,000 events in the live lymphocyte gate.
 - Analyze the data using appropriate software to determine the proliferation index based on CFSE dilution.

Visualizations



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Caption: IL-35 Signaling Pathway.



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Caption: **CHIC35** Experimental Workflow.

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